molecular formula C14H15N3O B1669363 Ampalex CAS No. 154235-83-3

Ampalex

Cat. No. B1669363
M. Wt: 241.29 g/mol
InChI Key: ANDGGVOPIJEHOF-UHFFFAOYSA-N
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Description

Ampalex, also known as CX-516, is an ampakine and nootropic . It acts as an AMPA receptor positive allosteric modulator . It was developed by a collaboration between Cortex, Shire, and Servier and was studied as a potential treatment for Alzheimer’s disease under the brand name Ampalex . It was also being examined as a treatment for ADHD .


Molecular Structure Analysis

Ampalex has a molecular formula of C14H15N3O and a molar mass of 241.29 g/mol . Its chemical name is piperidin-1-yl (quinoxalin-6-yl)methanone .


Physical And Chemical Properties Analysis

Ampalex is a solid at room temperature . It has a solubility of ≥13.45 mg/mL in DMSO, ≥24.1 mg/mL in H2O with gentle warming, and ≥92 mg/mL in EtOH .

Scientific Research Applications

Cognitive Enhancement in Schizophrenia

A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia was conducted to assess its efficacy in enhancing cognitive functions. The study involved stable schizophrenia patients treated with antipsychotic medications. However, the results indicated that CX516 did not significantly improve cognitive scores or symptoms of schizophrenia compared to placebo. The drug was associated with some side effects but was generally well tolerated (Goff et al., 2008).

Positive Modulators of the AMPA Receptor

The development of compounds acting as positive modulators of the AMPA receptor, to which Ampalex belongs, has been explored for their potential benefits in neurological diseases such as Alzheimer's disease and schizophrenia. Ampalex (CX516) has reached early-stage clinical trials for schizophrenia, showing the interest in leveraging AMPA receptor modulation for therapeutic purposes (Grove et al., 2000).

Short-Term Memory Enhancement in Rats

The facilitative effects of the Ampakine CX516 on short-term memory were studied in rats, particularly focusing on its enhancement of delayed-nonmatch-to-sample performance. CX516 improved performance within sessions, especially in trials with short to moderate delays. This indicates Ampalex's potential in improving short-term memory, with implications for treating memory deficits (Hampson et al., 1998).

Safety And Hazards

Ampalex is harmful if swallowed . In case of skin contact, rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water and get medical attention .

properties

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ampalex

CAS RN

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ampalex
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ampalex
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
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Record name CX516
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Synthesis routes and methods I

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
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Synthesis routes and methods II

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9 Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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